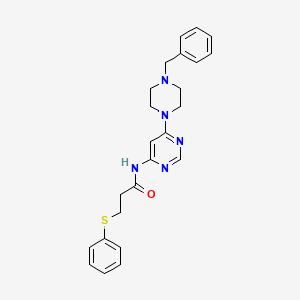
2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide" is a structurally complex molecule that may be related to various N-derivatives of acetamide compounds. These derivatives often exhibit interesting chemical and physical properties, which can make them candidates for applications such as pesticides or pharmaceuticals. For instance, similar compounds have been characterized by X-ray powder diffraction, indicating their potential as pesticides . Additionally, related structures have been explored for their inhibitory properties against thrombin, an enzyme involved in blood coagulation .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the acylation of amines or the reaction of acyl chlorides with aromatic compounds. For example, the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, a compound with some structural similarities, has been reported and characterized by various spectroscopic methods, including IR, NMR, and MS, as well as single-crystal X-ray diffraction . This suggests that the synthesis of the compound would likely involve similar techniques and analytical methods to ensure the purity and structure of the final product.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of intermolecular hydrogen bonds, which can influence the compound's properties and stability. For instance, the crystal structures of two C,N-disubstituted acetamides have been described, with hydrogen bonding playing a significant role in the formation of complex sheets or chains . Similarly, the title compound would be expected to exhibit hydrogen bonding, potentially affecting its crystal packing and stability.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide functional group. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the aromatic rings present in such compounds can be sites for electrophilic substitution reactions, depending on the substituents' nature and position .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and reactivity, are influenced by their molecular structure. The presence of halogen atoms, like chlorine and fluorine, can significantly affect these properties by altering the compound's polarity and intermolecular interactions. For example, the crystal structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide reveals that molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds, which could affect the compound's melting point and solubility . The compound , with its chloro and fluoro substituents, as well as a methylpiperazine group, would likely have unique physical and chemical properties that could be explored for various applications.
Scientific Research Applications
Potential Pesticides
Compounds similar to 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide have been investigated for their potential as pesticides. Studies have characterized various N-derivatives of similar compounds using X-ray powder diffraction, revealing their potential in pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).
Photochemical and Thermochemical Properties
Research into related compounds has explored their photochemical and thermochemical properties, specifically in the context of dye-sensitized solar cells (DSSCs). These studies have demonstrated the compounds' efficacy in light harvesting and energy conversion, indicating their potential use in photovoltaic applications (Mary et al., 2020).
Analgesic and Anti-inflammatory Properties
There has been synthesis and biological evaluation of similar compounds for their potential as analgesic and anti-inflammatory agents. These studies have found notable activities in these areas, suggesting their application in pain relief and inflammation control (Nayak et al., 2014).
Radiosynthesis for Metabolic Studies
Compounds structurally similar to the given chemical have been radiosynthesized for use in studies on metabolism and mode of action. This involves generating high specific activity compounds for investigative purposes in fields like toxicology and pharmacokinetics (Latli & Casida, 1995).
Synthesis of Derivatives for Various Applications
Research has also been conducted on the synthesis of novel derivatives of compounds structurally related to 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide. These studies have focused on characterizing the structures and properties of these derivatives, which could have applications in multiple scientific fields, including medicinal chemistry and material science (Yang Jing, 2010).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O/c1-25-10-12-26(13-11-25)20(17-4-8-19(23)9-5-17)15-24-21(27)14-16-2-6-18(22)7-3-16/h2-9,20H,10-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPYRPIPLVPFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-(4-bromophenyl)ethanone](/img/structure/B2524027.png)
![2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2524028.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2524030.png)
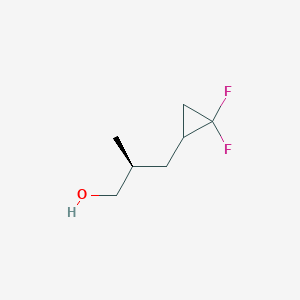
![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2524034.png)
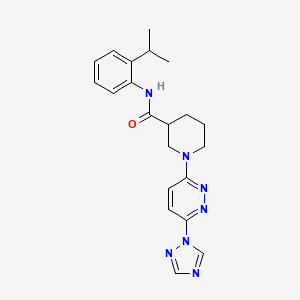

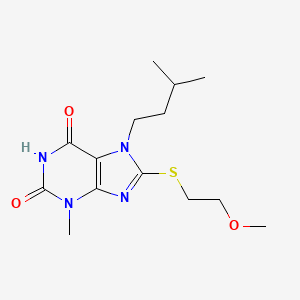
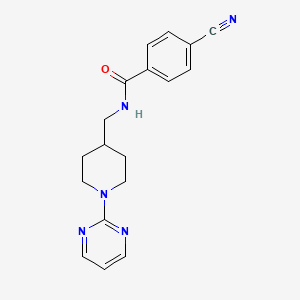
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2524043.png)
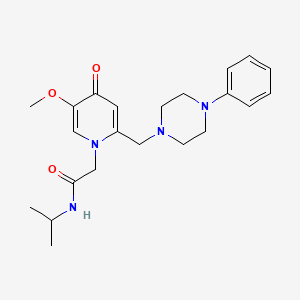
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)
